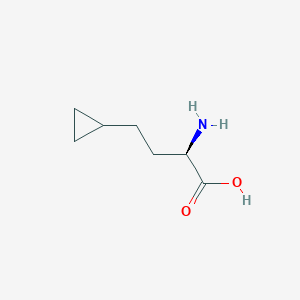

(2R)-2-Amino-4-cyclopropylbutanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-4-cyclopropylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBROTNHOLWMJR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Amino 4 Cyclopropylbutanoic Acid

General Strategies for Enantioselective Alpha-Amino Acid Synthesis

The creation of enantiomerically pure α-amino acids is a significant challenge in organic synthesis. Numerous methodologies have been developed to control the stereochemistry at the α-carbon, which are broadly applicable to the synthesis of complex structures like (2R)-2-Amino-4-cyclopropylbutanoic acid.

Asymmetric synthesis leverages chiral auxiliaries or reagents to induce stereoselectivity. One powerful nih.govnih.gov-sigmatropic rearrangement, the chelate-enolate Claisen rearrangement, has been effectively used for the stereoselective synthesis of γ,δ-unsaturated amino acids. organic-chemistry.orgrsc.org In this approach, a glycine (B1666218) ester enolate is chelated to a metal center, which fixes the enolate geometry. The subsequent rearrangement proceeds through a highly favored chair-like transition state, ensuring a high degree of stereocontrol. organic-chemistry.orgrsc.org

For instance, the Kazmaier-Claisen rearrangement involves reacting an unsaturated amino acid ester with a strong base and a metal salt, like zinc chloride, to form a chelated enolate. achemblock.com This intermediate rearranges at low temperatures to form an amino acid with a new allylic side chain at the α-position. achemblock.com While not a direct synthesis of the cyclopropyl (B3062369) moiety, this method is instrumental for creating unsaturated precursors which can be subsequently modified, for example via cyclopropanation, to yield the desired cyclopropyl-containing amino acid. The use of chiral allylic alcohols in this rearrangement allows for the synthesis of enantiomerically pure amino acids. organic-chemistry.orgresearchgate.net This strategy has been successfully applied to the synthesis of sterically demanding and polyhydroxylated amino acids with excellent diastereoselectivity. researchgate.netyoutube.com

Catalytic enantioselective methods are highly desirable for their efficiency and atom economy. Chiral phase-transfer catalysis (PTC) has emerged as a robust method for the asymmetric synthesis of α-amino acids. austinpublishinggroup.comnih.gov This technique typically involves the alkylation of a prochiral glycine derivative, such as a benzophenone (B1666685) imine of a glycine ester, using a chiral quaternary ammonium (B1175870) salt as the catalyst. nih.govorganic-chemistry.org

These catalysts, often derived from Cinchona alkaloids, create a chiral environment that directs the approach of the electrophile to the enolate, resulting in high enantiomeric excess (ee). austinpublishinggroup.comorganic-chemistry.org Researchers have designed several generations of these catalysts, modifying their steric and electronic properties to enhance enantioselectivity for a wide range of alkyl halides. austinpublishinggroup.comorganic-chemistry.org C₂-symmetric chiral spirocyclic phase-transfer catalysts have also been developed, showing high catalytic performance at low catalyst loadings. nih.gov The resulting alkylated products can then be hydrolyzed under acidic conditions to yield the desired non-natural α-amino acid. organic-chemistry.org This method provides a powerful and practical route to various α-alkyl-α-amino acids.

| Catalyst Type | Substrate | Key Features | Reported Yields / ee |

| Cinchona Alkaloid-Derived PTC | N-(diphenylmethylene) glycine tert-butyl ester | Asymmetric alkylation; catalyst shields faces of the tetrahedron-like N+ center. | up to 92% yield, 94-99% ee organic-chemistry.org |

| C₂-Symmetric Spirocyclic PTC | tert-butyl glycinate (B8599266) Schiff base | Rigid and stable catalyst backbone; effective at low (2 mol%) loading. | up to 92% yield, 98% ee nih.gov |

Reductive amination is a fundamental transformation for amine synthesis and a direct route to α-amino acids from α-keto acid precursors. lifetein.comresearchgate.net This method can be achieved through chemical or biocatalytic means. In a typical chemical process, an α-keto acid or ester reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride. orgsyn.org

Biocatalytic reductive amination offers superior stereocontrol. lifetein.com Enzymes such as amino acid dehydrogenases can catalyze the asymmetric synthesis of chiral amines from ketones using ammonia as the amino donor and a cofactor like NAD(P)H. nih.gov This enzymatic approach is highly stereospecific, often yielding products with very high enantiomeric excess. nih.gov While direct reductive amination of 4-cyclopropyl-2-oxobutanoic acid would yield the target compound, the strategy is broadly applied for producing various amino acid analogues by selecting the appropriate keto-acid starting material. researchgate.netorgsyn.org

Stereocontrolled Synthesis of the Cyclopropyl-Containing Butanoic Acid Backbone

The specific construction of the 4-cyclopropylbutanoic acid backbone with the correct stereochemistry at the α-carbon is the crucial challenge in synthesizing this compound. A notable strategy for creating cyclopropyl-containing amino acid analogues involves the cycloaddition to unsaturated precursors.

One documented synthesis of constrained cyclopropyl analogues of 2-amino-4-phosphonobutanoic acid provides a relevant template. nih.gov This multi-step process begins with a Horner-Emmons reaction to create protected dehydroamino acids. These unsaturated intermediates are then subjected to a cycloaddition reaction using diazomethane, which forms a pyrazoline intermediate. Subsequent photoelimination of nitrogen gas from the pyrazoline ring collapses it to form the desired cyclopropane (B1198618) ring. The final step involves acid hydrolysis to deprotect the amino and carboxyl groups, yielding the target cyclopropyl amino acid. nih.gov The stereochemistry of the final product is dependent on the geometry (E/Z) of the starting dehydroamino acid.

Another approach involves the asymmetric cyclopropanation of α,β-dehydrolactones derived from chiral auxiliaries. youtube.com This method allows for the synthesis of various substituted aminocyclopropane carboxylic acids with high diastereomeric excess. The chiral auxiliary is later removed to afford the t-BOC-protected amino acid. youtube.com

Preparation of Functionally Modified Derivatives for Research Applications

For applications in peptide synthesis and other research areas, the amino group of this compound is typically protected. The most common protecting groups are 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), which offer different deprotection chemistries, enabling orthogonal synthesis strategies. chempep.com

N-Fmoc Protection: The Fmoc group is base-labile and is widely used in solid-phase peptide synthesis (SPPS). lifetein.comnih.gov The standard procedure for Fmoc protection involves reacting the free amino acid with an Fmoc-donating reagent, such as Fmoc-chloride or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). orgsyn.org The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or N,N-diisopropylethylamine (DIEA). orgsyn.orgmdpi.com The base deprotonates the amino group, facilitating its nucleophilic attack on the Fmoc-OSu. The resulting Fmoc-protected amino acid can be isolated by acidification and extraction. This method has been successfully applied to the large-scale synthesis of complex amino acids.

N-Boc Protection: The Boc group is an acid-labile protecting group, making it complementary to the Fmoc group. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org The protection reaction is generally performed by reacting the amino acid with Boc₂O in the presence of a base. nih.gov A variety of conditions can be used, such as sodium hydroxide (B78521) in a water/tert-butyl alcohol mixture or triethylamine (B128534) and DMAP in an organic solvent like dimethoxyethane. orgsyn.orgmdpi.com After the reaction, the Boc-protected amino acid is isolated by an acidic workup to protonate the carboxylate, followed by extraction into an organic solvent. orgsyn.org

| Protecting Group | Reagent | Typical Conditions | Key Features |

| Fmoc | Fmoc-OSu | Aqueous NaHCO₃ or DIEA in Dioxane/Water | Base-labile; used in SPPS; cleavage with piperidine (B6355638) in DMF. nih.govorgsyn.org |

| Boc | Boc₂O | NaOH in Water/t-BuOH or TEA/DMAP in DME | Acid-labile; orthogonal to Fmoc; cleavage with strong acids like TFA. orgsyn.orgmdpi.com |

Incorporation into Peptide Synthesis Strategies

The integration of non-natural amino acids like this compound into peptide chains is a key strategy for modifying the structure and function of peptides. nih.govwipo.int This incorporation can enhance biological activity, increase stability against enzymatic degradation, and introduce conformational constraints. wipo.intnih.gov The primary methods for achieving this are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, with SPPS being the more prevalent technique for its efficiency and automation. nih.govnih.govslideshare.net

To be incorporated into a peptide, this compound must first be derivatized with a temporary protecting group on its α-amino group. In the most common contemporary strategies, this is the fluorenylmethyloxycarbonyl (Fmoc) group. rsc.org The resulting building block, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid, is then ready for use in the stepwise assembly of the peptide chain. achemblock.com

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govsigmaaldrich.com The process is cyclic, with each cycle extending the peptide by one residue. researchgate.net

The typical Fmoc-based SPPS cycle for incorporating this compound involves:

Resin Preparation : The synthesis begins with a resin, such as a Wang or 2-chlorotrityl chloride (2-CTC) resin, to which the first amino acid of the desired sequence is attached. mdpi.commdpi.com

Fmoc Deprotection : The Fmoc protecting group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose a free N-terminal amine. rsc.orgmdpi.com

Coupling : The protected (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid is pre-activated and then coupled to the newly exposed amine. Activation is achieved using coupling reagents that form a highly reactive intermediate. Common coupling systems include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, often used with a base such as N,N-diisopropylethylamine (DIPEA). mdpi.commdpi.com

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products. researchgate.net

This cycle is repeated for each amino acid in the sequence. Once the entire peptide has been assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov

Solution-Phase Peptide Synthesis

Alternatively, this compound can be incorporated via solution-phase synthesis. This classical method involves carrying out the coupling and deprotection reactions in a homogeneous solution. slideshare.netyoutube.com While it allows for the purification of intermediates at each step, it is generally more labor-intensive than SPPS, especially for longer peptides. slideshare.net The fundamental chemical steps of protection, coupling, and deprotection are analogous to SPPS. rsc.org

The choice of strategy depends on the desired peptide's length and complexity. For instance, a convergent strategy might be employed in solution-phase synthesis, where protected peptide fragments are synthesized separately and then combined to form the final, larger peptide. mdpi.com

The following table summarizes typical reagents and conditions used in modern Fmoc-SPPS that would be applicable for the incorporation of this compound.

Table 1: Key Reagents and Conditions for Fmoc-SPPS

| Component | Example | Purpose / Comment |

|---|---|---|

| Solid Support (Resin) | Wang Resin, 2-Chlorotrityl chloride (2-CTC) Resin | Insoluble polymer support for peptide assembly. 2-CTC resin allows for mild cleavage conditions, preserving acid-sensitive side chains. mdpi.com |

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile group protecting the α-amino function of the incoming amino acid. rsc.org |

| Coupling Reagents | HATU, HBTU/HOBt, PyBOP | Activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. mdpi.commdpi.com |

| Base for Coupling | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base used to maintain basic conditions required for the coupling reaction. mdpi.com |

| Deprotection Reagent | 20% Piperidine in DMF | A base used to remove the Fmoc group from the N-terminus of the growing peptide chain. mdpi.com |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) | Solvents used for coupling, washing, and deprotection steps to swell the resin and dissolve reagents. unifi.it |

| Final Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., TIPS, water) | Strong acid mixture used to cleave the completed peptide from the resin and remove side-chain protecting groups. nih.gov |

Stereochemical Elucidation and Its Impact on Biological Recognition

Determination of Absolute Configuration of Cyclopropyl (B3062369) Amino Acids

The determination of the absolute spatial arrangement of atoms at a chiral center is a critical step in chemical analysis. researchgate.net For cyclopropyl amino acids, a class of conformationally restricted building blocks, this process involves a combination of spectroscopic and chromatographic techniques. nih.govcymitquimica.com

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Optical Rotation)

Spectroscopic techniques provide detailed information about the structure and stereochemistry of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation are primary tools for assigning the absolute configuration of chiral compounds, including cyclopropyl amino acids. researchgate.netmdpi.com

Illustrative NMR Data for a Chiral Amino Acid Derivative

| Proton | Chemical Shift (ppm) of Diastereomer 1 | Chemical Shift (ppm) of Diastereomer 2 | Δδ (ppm) |

|---|---|---|---|

| α-H | 4.15 | 4.12 | 0.03 |

| β-H | 1.80 | 1.75 | 0.05 |

| γ-H (cyclopropyl) | 0.45 | 0.48 | -0.03 |

This is a representative table showing how chemical shift differences (Δδ) between diastereomers, formed using a chiral derivatizing agent, allow for the distinction and quantification of enantiomers.

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, wavelength, and temperature). The (2R)- configuration designates the absolute stereochemistry based on the Cahn-Ingold-Prelog priority rules. researchgate.net However, the 'R' or 'S' designation does not inherently predict whether the compound will be dextrorotatory (+) or levorotatory (-). For instance, (S)-alanine is dextrorotatory, while (S)-serine is levorotatory. The specific rotation of a pure enantiomer is a key physical constant used to confirm its identity and enantiomeric purity.

Table of Specific Rotation for Common Amino Acids

| Amino Acid | Configuration | Specific Rotation [α] |

|---|---|---|

| Alanine | L-(S) | +1.8 (in water) |

| Serine | L-(S) | -7.5 (in water) |

| Cysteine | L-(R) | +6.5 (in water) |

This table demonstrates the unique optical rotation values for different L-amino acids, highlighting that the sign of rotation is not directly correlated with the S/R designation.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for separating the enantiomers of a chiral compound and determining the enantiomeric purity of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral columns.

For amino acids, derivatization is often required to increase volatility for GC analysis or to improve detection for HPLC. The choice of CSP and chromatographic conditions is crucial for achieving effective separation. The result of a chiral chromatographic analysis indicates the proportion of each enantiomer, often expressed as enantiomeric excess (ee).

Typical Parameters for Chiral HPLC Separation of Amino Acids

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | Methanol/Water/Acetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Result | Separate peaks for D and L enantiomers with distinct retention times |

This table outlines a typical setup for the chiral HPLC analysis of amino acids, a method widely used to confirm enantiomeric purity.

Influence of Stereochemistry on Biological Activity and Specificity

Stereochemistry is a critical determinant of a molecule's biological activity. Enzymes and receptors in biological systems are themselves chiral, leading to stereospecific interactions with substrates or ligands. This is often likened to a key (the chiral molecule) fitting into a specific lock (the enzyme or receptor).

The biological activity of the two enantiomers of a chiral compound can differ significantly. One enantiomer might be highly active, while the other could be less active or even inactive. For amino acids and their analogs, this specificity is often governed by metabolic enzymes and transport systems that are selective for one stereoisomer, typically the L-form for natural amino acids. The incorporation of a conformationally constrained amino acid like a cyclopropyl-containing one can profoundly impact the structure and biological activity of peptides. nih.gov The (2R)-configuration of 2-Amino-4-cyclopropylbutanoic acid will dictate its specific interactions with biological targets, which may differ significantly from its (2S)-enantiomer. Studies on related chiral compounds have consistently shown that only one enantiomer exhibits the desired potent biological activity.

Conformational Analysis of the Cyclopropyl Moiety and its Impact on Overall Structure

The cyclopropyl group is a unique structural motif that imparts significant conformational rigidity to a molecule. Unlike more flexible alkyl chains or larger cycloalkanes, the three-membered ring of cyclopropane (B1198618) has no ring-flipping ability. This rigidity severely restricts the rotation around the bonds connecting the cyclopropyl ring to the rest of the amino acid backbone.

Investigation of Biological Activities and Proposed Mechanisms of Action of Cyclopropyl Amino Acids, Including Insights Relevant to 2r 2 Amino 4 Cyclopropylbutanoic Acid

Antimetabolite Activity and Selectivity Profiles of Related Cyclopropyl (B3062369) Amino Acids

Cyclopropyl amino acids can function as potent antimetabolites, often because their three-dimensional structure mimics that of natural amino acids, allowing them to interact with enzymes and transport systems. nih.govmdpi.com This mimicry, however, leads to the disruption of metabolic processes crucial for cell growth and survival. nih.gov

Several cyclopropyl amino acids exhibit significant antimicrobial properties. L-cyclopropylalanine, an unusual amino acid isolated from the mushroom Amanita virgineoides, has demonstrated a broad-spectrum inhibitory effect against a range of pathogenic fungi and bacteria. nih.gov Its mechanism is believed to involve the inhibition of α-isopropylmalate synthase (α-IPMS), a critical enzyme in the biosynthesis of L-leucine, an essential amino acid for microbial growth. nih.gov This targeted action represents a novel antibiotic mechanism. nih.gov

Similarly, 2-amino-3-cyclopropylbutanoic acid, isolated from Amanita cokeri, is toxic to the fungus Cercospora kikuchii and several species of bacteria, including Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. researchgate.net The structural similarity of these compounds to proteinogenic amino acids allows them to act as antagonists in various microbial biosynthetic pathways. nih.gov

Table 1: Antimicrobial Activity of Select Cyclopropyl Amino Acids

| Compound | Target Organism(s) | Observed Effect | Source(s) |

|---|---|---|---|

| L-cyclopropylalanine | Fusarium graminearum, Pathogenic Fungi, Bacteria | Broad-spectrum growth inhibition | nih.gov |

| 2-amino-3-cyclopropylbutanoic acid | Cercospora kikuchii (fungus) | Toxic | researchgate.net |

| 2-amino-3-cyclopropylbutanoic acid | Agrobacterium tumefaciens (bacterium) | Toxic | researchgate.net |

| 2-amino-3-cyclopropylbutanoic acid | Erwinia amylovora (bacterium) | Toxic | researchgate.net |

| 2-amino-3-cyclopropylbutanoic acid | Xanthomonas campestris (bacterium) | Toxic | researchgate.net |

The biological activity of cyclopropyl amino acids extends beyond microorganisms to include effects on arthropods. Research has shown that 2-amino-3-cyclopropylbutanoic acid is toxic to the milkweed bug, Oncopeltus fasciatus. researchgate.net While the specific physiological and biochemical mechanisms of this toxicity in arthropods are not fully elucidated in the available literature, it suggests that the compound interferes with metabolic pathways that are also present and essential in these invertebrates. The amino acid content of arthropods is complex, with different compositions in digestible tissues versus the exoskeleton, which could be a factor in the mechanism of toxicity. nih.gov

A key characteristic of antimetabolite activity is its potential reversal by the addition of the metabolite that the antagonist mimics. This has been demonstrated for cyclopropyl amino acids.

The antifungal activity of L-cyclopropylalanine against Fusarium graminearum was significantly diminished by the addition of exogenous L-leucine to the growth medium. nih.gov Notably, other branched-chain amino acids like L-isoleucine and L-valine did not reverse the inhibitory effect, indicating a high degree of specificity in its mechanism of action, which targets the L-leucine biosynthetic pathway. nih.gov

In contrast, the toxicity of 2-amino-3-cyclopropylbutanoic acid to bacteria was found to be reversible by the addition of isoleucine to the medium. researchgate.net This suggests that 2-amino-3-cyclopropylbutanoic acid likely acts as an antagonist of isoleucine metabolism in these bacteria. This antagonism of branched-chain amino acids is a known phenomenon that can lead to growth impairment. nih.gov The ability of different cyclopropyl amino acids to be antagonized by different natural amino acids (leucine vs. isoleucine) underscores the subtle but critical role that the specific side-chain structure plays in determining the precise metabolic target.

Effects on Plant Physiological Processes

Cyclopropyl amino acids also exert significant influence on plant physiology, acting as potent growth regulators and interacting with key metabolic pathways. rsc.org

The compound 2-amino-3-cyclopropylbutanoic acid, first isolated from the mushroom Amanita castanopsidis Hongo, was identified as a novel plant growth regulator. rsc.org It was reported to substantially inhibit root elongation in lettuce seedlings. researchgate.netrsc.org This biological activity is comparable to that of indole-3-acetic acid, a primary plant hormone (auxin) that regulates various aspects of plant growth and development. rsc.org The ability of amino acids and their derivatives to modulate plant growth, including root system development, is a well-documented phenomenon.

Cyclopropyl amino acids can interfere with fundamental plant metabolic processes. Amino acid metabolism is intricately linked with numerous other pathways, including energy production, hormone synthesis, and stress responses. nih.gov A recently discovered cyclopropane-containing amino acid, pazamine, and its derivative, pazamide, have been shown to alter the root phenotype of Arabidopsis thaliana seedlings. nih.gov Genetic studies suggest that these compounds potentially act by inhibiting ethylene (B1197577) biosynthesis in the plants. nih.gov Ethylene is a crucial plant hormone that regulates a wide array of processes, including germination, root development, and fruit ripening. By disrupting this pathway, these cyclopropyl compounds can profoundly affect plant development. This highlights a mechanism by which such amino acids can exert their regulatory effects on plants.

Enzyme Interaction and Inhibition Studies

The unique strained-ring structure of the cyclopropyl group has made cyclopropyl-containing compounds, including amino acids, a subject of significant interest in the study of enzyme interactions and inhibition. This intrinsic ring strain is a key feature in their biological activity. grantome.com

Cyclopropane (B1198618) Derivatives as Enzyme Inhibitors

Cyclopropane derivatives are recognized for their potential as enzyme inhibitors. nih.govnih.gov The cyclopropyl group is a structural feature in a variety of natural products and has been incorporated into novel enzyme inhibitors and mechanistic probes. grantome.com The design of these inhibitors often leverages the inherent ring strain of the cyclopropyl moiety. grantome.com For instance, a series of cyclopropane dicarboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of human serine racemase (SR), an enzyme implicated in neurodegenerative diseases. nih.gov Although the identified compounds exhibited weak inhibitory activity in the high micromolar range, the research provides a basis for developing more potent inhibitors. nih.gov

The utility of the cyclopropane scaffold extends to various therapeutic areas. Compounds incorporating this moiety have been investigated for a range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.gov The structural stability and unique conformational properties imparted by the cyclopropane ring make it a valuable component in drug design. nih.gov

Proposed Mechanisms of Enzyme Inactivation (e.g., Suicide Inhibition, Transition State Mimicry)

A significant mechanism by which cyclopropyl-containing compounds can inactivate enzymes is through suicide inhibition, also known as mechanism-based inhibition. frontiersin.orgnih.govwikipedia.org In this process, the enzyme binds to the inhibitor, which is a substrate analog, and begins its normal catalytic cycle. wikipedia.org However, the enzyme's action converts the inhibitor into a highly reactive species that then forms a covalent bond with the enzyme's active site, leading to irreversible inactivation. frontiersin.orgwikipedia.org

Cyclopropylamines, for example, have been studied for their role in the suicide inactivation of cytochrome P450 (P450) enzymes. frontiersin.orgnih.gov The proposed mechanism involves the opening of the cyclopropyl ring. frontiersin.org Theoretical calculations suggest that a proton-coupled electron transfer (PCET) mechanism is at play. frontiersin.orgnih.gov This process leads to the formation of a reactive carbon-centered radical after the ring opens, which can then covalently bind to an amino acid residue in the active site, thereby inactivating the enzyme. frontiersin.org This ring-opening process is considered the rate-limiting step in the inactivation pathway. frontiersin.org

In other instances, cyclopropane derivatives may act as transition state mimics. Their rigid structure can resemble the high-energy transition state of an enzymatic reaction, allowing them to bind tightly to the active site and block the natural substrate from binding. The development of inhibitors based on this principle is a key strategy in drug design. nih.gov

| Inhibition Mechanism | Description | Example Enzyme Target |

| Suicide Inhibition | The enzyme converts the inhibitor into a reactive species that covalently and irreversibly binds to the active site. frontiersin.orgwikipedia.org | Cytochrome P450 frontiersin.orgnih.gov |

| Transition State Mimicry | The inhibitor's structure mimics the transition state of the enzymatic reaction, allowing for tight, often reversible, binding to the active site. nih.gov | Human Serine Racemase nih.gov |

Modulation of Specific Metabolic Enzymes (e.g., Pyruvate (B1213749) Metabolism Inhibitors)

Cyclopropane derivatives have been shown to modulate the activity of specific metabolic enzymes, such as those involved in pyruvate metabolism. nih.govnih.gov Cyclopropane carboxylate, for instance, has been investigated for its effects on gluconeogenesis and pyruvate decarboxylation in the liver. nih.gov Studies have shown that it can inhibit both of these processes when high concentrations of pyruvate are present. nih.gov

The inhibitory action of cyclopropane carboxylate appears to be linked to its conversion to cyclopropanecarboxyl-CoA within the liver. nih.gov It is suggested that this compound interferes with the pyruvate-oxalacetate-phosphoenolpyruvate-pyruvate cycle. nih.gov Further research indicates that cyclopropane carboxylate may exert some of its metabolic effects by acting at the level of the mitochondrial monocarboxylate transporter, thereby inhibiting the metabolism of various substrates that use this transporter, including pyruvate and branched-chain alpha-keto acids. nih.gov Inhibition of the pyruvate dehydrogenase (PDH) complex is a critical area of study, as this enzyme is essential for the metabolism and viability of certain cancer cells. researchgate.net

Broader Biological Spectrum of Cyclopropyl Amino Acid Derivatives

The biological activities of cyclopropyl amino acid derivatives are not limited to enzyme inhibition but extend to a broader spectrum, including antimicrobial and insecticidal properties. mdpi.comnih.govresearchgate.net

Antifungal and Antibiotic Potential

Several cyclopropyl-containing compounds have demonstrated significant antifungal and antibiotic capabilities. nih.govmdpi.comnih.gov For example, the unusual amino acid L-cyclopropylalanine, isolated from the mushroom Amanita virgineoides, exhibits broad-spectrum inhibition against various fungi and bacteria. nih.govnih.gov Research indicates that its antifungal activity can be nullified by the presence of L-leucine, suggesting that L-cyclopropylalanine may act by blocking the biosynthesis of this essential amino acid. nih.gov Further studies confirmed that L-cyclopropylalanine inhibits α-isopropylmalate synthase (α-IMPS), the enzyme that catalyzes the rate-limiting step in the leucine (B10760876) biosynthetic pathway. nih.govnih.gov This pathway is present in fungi and bacteria but absent in humans, making it a promising target for new antibiotics. nih.govnih.gov

Other cyclopropyl derivatives have also shown potent antifungal properties. mdpi.com For instance, certain 2-cyclopropyl derivatives of quinazolin-4(3H)-one were found to be highly effective against the bread mold Mucor mucedo. mdpi.com Similarly, various amide derivatives containing a cyclopropane group have been synthesized and evaluated for their antimicrobial activity, with some compounds showing promising antifungal activity against Candida albicans. nih.gov

| Compound/Derivative Class | Organism(s) Inhibited | Proposed Mechanism of Action |

| L-Cyclopropylalanine | Various pathogenic fungi and bacteria nih.govnih.gov | Inhibition of α-isopropylmalate synthase, blocking L-leucine biosynthesis nih.govnih.gov |

| 2-Cyclopropyl derivatives of quinazolin-4(3H)-one | Mucor mucedo (bread mold) mdpi.com | Fungal growth inhibition mdpi.com |

| Amide derivatives containing cyclopropane | Candida albicans nih.gov | Inhibition of fungal growth, potentially targeting the CYP51 protein nih.gov |

Insecticidal Activities

The structural motifs found in cyclopropyl amino acids are also present in natural compounds with insecticidal properties. researchgate.netuq.edu.auresearchgate.net Cyclotides, which are macrocyclic peptides produced by certain plants, have shown a potent inhibitory effect on the growth and development of larvae from the Lepidopteran species Helicoverpa punctigera. uq.edu.aunih.govnih.gov While not amino acids themselves, these peptides demonstrate the utility of rigid, cyclic structures in host defense against insects. nih.gov

Another cyclopropyl amino acid, isolated from Amanita castanopsidis, has demonstrated toxicity to the arthropod Oncopeltus fasciatus (milkweed bug). researchgate.net Amino acids and their derivatives, in general, have been recognized for their insecticidal properties at specific concentrations, often by impeding the activity of target enzymes in the insects' metabolic pathways. researchgate.net

Metabolic Fate and Enzymatic Transformations of 2r 2 Amino 4 Cyclopropylbutanoic Acid and Analogues

Metabolic Integration and Pathways of Cyclopropyl (B3062369) Amino Acids

Cyclopropyl amino acids, once introduced into a biological system, can be incorporated into the host's metabolic framework. Their entry and subsequent interactions are dictated by the existing enzymatic machinery and metabolic state of the organism.

The carbon skeletons of amino acids serve as crucial entry points into central metabolic pathways, ultimately contributing to energy production through the generation of ATP, glucose, and fatty acids. nih.gov Upon degradation, amino acids yield ammonium (B1175870) (NH₄⁺), which is typically processed through the urea (B33335) cycle, and a carbon backbone that can be funneled into major metabolic routes. nih.gov For instance, some amino acids are converted into pyruvate (B1213749), the end product of glycolysis, or into intermediates of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate and oxaloacetate. libretexts.org These intermediates can then be utilized in gluconeogenesis to produce glucose or be further oxidized in the TCA cycle to generate ATP. nih.govlibretexts.org

The metabolic fate of cyclopropyl amino acids is influenced by their structural similarity to natural amino acids. For example, 2-aminoadipic acid, a derivative of lysine (B10760008) metabolism, plays a role in regulating glucose and lipid metabolism. frontiersin.org The degradation of amino acids like alanine, tryptophan, and others to pyruvate is a key process that fuels both energy production and gluconeogenesis. libretexts.org The specific pathways for the breakdown of (2R)-2-Amino-4-cyclopropylbutanoic acid would determine its precise points of entry into these central metabolic routes. Techniques such as 13C-assisted metabolism analysis, which tracks the transition of labeled carbon atoms through biochemical networks, are instrumental in elucidating these functional pathways and discovering the enzymes involved. nih.gov

The introduction of non-canonical amino acids like this compound can influence the host's native amino acid metabolism. The extent of this interaction depends on the ability of host enzymes to recognize and process these analogues. Glutamate (B1630785), for example, is a central player in nitrogen metabolism, acting as both a donor and acceptor of nitrogen among amino acids. nih.gov Enzymes like aminotransferases facilitate the transfer of amino groups, converting α-keto acids into their corresponding amino acids and vice versa. nih.gov

Enzymatic Biotransformations and Reactions

The cyclopropyl group presents a unique substrate for various enzymes, leading to a range of biotransformations from ring modification to complete degradation. These enzymatic processes are key to understanding the metabolic stability and potential bioactivity of cyclopropyl-containing compounds.

The chemical stability of the cyclopropyl ring makes its enzymatic modification a notable event. In the biosynthesis of some natural products, enzymes catalyze the formation of cyclopropane (B1198618) rings. For instance, squalene (B77637) synthase forms a cyclopropyl intermediate, presqualene pyrophosphate, during the synthesis of squalene. nih.gov Another example is chrysanthemyl pyrophosphate synthase, which creates a cyclopropyl linkage between two molecules of dimethylallyl pyrophosphate. nih.gov

Conversely, other enzymes are involved in the cleavage or alteration of the cyclopropyl moiety. Cytochrome P450 (CYP) enzymes, for example, can mediate the oxidation of cyclopropylamines, leading to ring-opened intermediates. hyphadiscovery.com This can sometimes result in the formation of reactive metabolites. hyphadiscovery.com Monoamine oxidase, a flavoprotein, is another enzyme that can catalyze the N-dealkylation of cyclopropylamines, converting the cyclopropyl group into acyclic metabolites. acs.org Additionally, 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is known to catalyze the ring cleavage of various cyclopropyl amino acids. grantome.com

The enzymatic breakdown of molecules containing cyclopropyl groups has been a subject of investigation. In some bacteria, the degradation of N-cyclopropylmelamine involves a series of hydrolytic reactions that ultimately yield cyclopropylamine (B47189) and cyanuric acid. nih.gov This process is carried out by a consortium of bacteria, with specific enzymes responsible for each deamination step. nih.gov

The degradation of cyclic dipeptides, or diketopiperazines (DKPs), has also been studied, revealing that certain microbial strains possess enzymes capable of hydrolyzing these stable cyclic structures. nih.govresearchgate.net For example, Paenibacillus chibensis and Streptomyces flavovirens have been shown to degrade specific DKPs. researchgate.net While not directly involving cyclopropyl rings, this research highlights the existence of enzymatic systems capable of cleaving cyclic structures, which could be relevant to the degradation of cyclopropyl amino acids. The biodegradation of some DKPs is a two-step process involving a hydrolase for the initial ring opening, followed by a dipeptidase to break down the resulting linear dipeptide into amino acids. nih.gov

The stability of peptides containing D-amino acids to enzymatic degradation has also been explored, with findings indicating that glycosylation can influence their susceptibility to proteases. mdpi.com This suggests that modifications to amino acid structures can significantly impact their enzymatic processing.

The synthesis of cyclopropane-containing amino acids and their analogues often employs a combination of chemical and enzymatic methods to achieve high stereoselectivity and efficiency. researchgate.netnih.gov Biocatalysis, utilizing enzymes or whole organisms, has emerged as a powerful tool for these synthetic challenges. nih.gov

Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for the enantioselective cyclopropanation of olefins to produce chiral α-cyclopropylpyruvates, which are valuable precursors for other cyclopropane derivatives. utdallas.edu These biocatalytic methods can provide access to enantiopure compounds that are difficult to obtain through traditional chemical synthesis. utdallas.edu Another strategy involves the use of NADH-driven biocatalytic systems for the asymmetric synthesis of (S)-cyclopropylglycine from cyclopropyl-glyoxylic acid, achieving high yields and enantiomeric excess. mdpi.com

One-pot chemoenzymatic approaches combine the strengths of both chemical and enzymatic transformations to create novel non-canonical amino acids. nih.gov For example, a combination of enzymatic transamination and chemical hydrogenation has been used to synthesize branched cyclic amino acids. nih.gov These synergistic strategies offer efficient routes to complex amino acid structures that would be challenging to produce using either method alone. nih.gov

Design and Synthesis of Derivatives and Analogs for Structure Activity Relationship Sar Studies

Systematic Modification of the Cyclopropyl (B3062369) Moiety and Side Chain

The modification of the cyclopropyl moiety and the side chain of (2R)-2-Amino-4-cyclopropylbutanoic acid is a key strategy in SAR studies. While direct modifications of the cyclopropyl group of this specific amino acid are not extensively documented in publicly available research, the principles of such modifications can be inferred from studies on related compounds. For instance, in the development of novel inhibitors, capping an aliphatic extension with a cyclopropyl group has been shown to increase activity against certain cell lines, such as HepG2 cells. acs.org This suggests that the cyclopropyl group can impart favorable pharmacokinetic or pharmacodynamic properties.

Furthermore, the synthesis of 1-phenylcyclopropane carboxamide derivatives provides insights into how the substitution pattern on a cyclopropane-containing scaffold can be varied to explore SAR. nih.gov These studies involve the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane (B42909) to form the cyclopropane (B1198618) ring, followed by conversion of the cyano group to a carboxylic acid and subsequent amide coupling. nih.gov This approach allows for the introduction of a wide range of aromatic compounds, enabling a thorough investigation of the structural requirements for biological activity. nih.gov

Side-chain modifications are another critical aspect of SAR exploration. A notable example is the development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel inhibitors of the ASCT2 glutamine transporter. These compounds feature a significantly modified side chain, demonstrating that substantial alterations to the parent structure can lead to potent and selective inhibitors.

A summary of representative side-chain modifications can be found in the table below:

| Parent Compound | Modified Analog | Modification | Therapeutic Target/Application |

| This compound | 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | Replacement of the cyclopropyl group with a bis(aryloxybenzyl)amino moiety | ASCT2 glutamine transporter inhibition |

| Phenylacetic acid | 1-Phenylcyclopropane carboxamides | Introduction of a cyclopropane ring and conversion to an amide | Anti-inflammatory, anti-depressive, antitumor |

Alpha-Substituted and Side-Chain Modified Analogs for Functional Probing

Alpha-substitution on the amino acid backbone is a powerful tool for creating analogs with altered conformational preferences and biological activities. The alkylation at the α-carbon can lead to derivatives with a dialkylated α-carbon, which can be crucial for enhancing potency or modulating selectivity. For example, the selective and sequential alkylation of 6-benzylpiperazine-2,3,5-trione, a cyclic phenylalanine derivative, at the C6 position (the α-carbon of the phenylalanine moiety) has been achieved under mild conditions. rsc.org This strategy provides access to conformationally constrained phenylalanine mimetics. rsc.org

Side-chain modifications have also been extensively explored to probe functional activity. In a study aimed at developing inhibitors of TNF-alpha production, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives were synthesized and evaluated. nih.gov The SAR studies revealed that the 6-C position on the isoindolinone ring is an optimal site for derivatization, with the 6-amino-substituted analog showing the most potent inhibitory activity. nih.gov

The following table details examples of alpha-substituted and side-chain modified analogs:

| Parent Compound | Analog | Modification | Key Finding |

| Cyclic Phenylalanine Derivative | C6-alkylated piperazine-2,3,5-trione | Alkylation at the α-carbon | Access to conformationally constrained phenylalanine mimetics. rsc.org |

| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | 6-Amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | Amino substitution on the isoindolinone ring | Most potent inhibitor of TNF-alpha production in the series. nih.gov |

Integration into Peptidomimetics and Conformationally Constrained Scaffolds

The incorporation of this compound and its analogs into peptidomimetics is a promising strategy for developing drug candidates with improved pharmacological profiles. The rigid cyclopropane unit can enforce specific conformations, mimicking β-turns or β-strands, which are often involved in biological recognition processes. researchgate.net This conformational constraint can lead to increased metabolic stability and enhanced binding affinity. nih.gov

An efficient three-step synthesis of cyclopropyl peptidomimetics has been developed, which has led to the identification of nonpeptidic melanocortin-4 receptor ligands. researchgate.net Furthermore, the synthesis of cyclopropane β-amino acid derivatives has been reported as a means to create conformationally restricted peptidomimetics. nih.gov These approaches highlight the versatility of cyclopropane-containing amino acids as building blocks in drug design. nih.govlifechemicals.com

The synthesis of cyclic dipeptides from derivatives of 2,4-diaminobutyric acid, a related amino acid, further illustrates the utility of small ring structures in creating conformationally constrained molecules for incorporation into proteins. nih.gov

Examples of peptidomimetics and conformationally constrained scaffolds are presented below:

| Scaffold/Analog Type | Synthetic Approach | Application/Significance |

| Cyclopropyl Peptidomimetics | Three-step synthesis from protected amino acid Weinreb amides | Identification of nonpeptidic melanocortin-4 receptor ligands. researchgate.net |

| Cyclopropane β-Amino Acid Derivatives | Olefination of cyclopropanone (B1606653) surrogates followed by aza-Michael reaction | Elaboration of conformationally restricted peptidomimetics. nih.gov |

| Cyclic Dipeptides | Cyclization of Nα-Boc-2,4-diaminobutyric acid derivatives | Substrates for incorporation into proteins to create conformationally constrained peptides. nih.gov |

Development of Novel Heterocyclic Compounds Incorporating Amino Acid Fragments

Amino acids serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds with significant biological activities. While the direct use of this compound in the synthesis of novel heterocycles is not widely reported, the general principles are well-established. For instance, pyridopyrimidines, a class of privileged heterocyclic scaffolds, can be synthesized from precursors derived from amino acids. mdpi.comnih.gov

One notable example is the synthesis of a Trametinib analog, which incorporates a cyclopropyl group, highlighting the potential for integrating cyclopropyl-containing amino acid fragments into complex heterocyclic systems. nih.gov The synthesis of various bis-heterocycles, such as bis(pyrimido[4,5-b]quinolone) and bis(pyrido[2,3-d:6,5-d']dipyrimidine) derivatives, often involves the use of amino-uracil derivatives, which share structural similarities with amino acids. researchgate.net

Furthermore, a tandem method for the synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines and nitroarenes demonstrates a powerful strategy for constructing polycyclic fused indoles, which have numerous applications in medicinal chemistry.

The table below summarizes the development of novel heterocyclic compounds from amino acid-related precursors:

| Heterocyclic System | Synthetic Precursors | Synthetic Method | Potential Application | | --- | --- | --- | | Pyridopyrimidines | 2-Amino-nicotinonitrile derivatives | Reaction with N,N-dimethyl-N-' substituted phenyl formimidamide or phenyl isothiocyanate | EGFR inhibitors. nih.gov | | Pyrido[2,3-d]pyrimidin-7(8H)-ones | Substituted 4-amino-5-bromopyrimidines or N-substituted pyrimidine-4-amines | Cyclization reactions | Ligands for various receptors. mdpi.com | | Trametinib Analog | N-(3-(3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,6H,7H-pyrido[4,3-d]pyrimidin-1-yl)phenyl)acetamide | Multi-step synthesis | MEK1/MEK2 inhibitors. nih.gov | | Bis-heterocycles | 6-Aminouracils, terephthalaldehyde, and CH-acids | One-pot, multi-component reactions | Biologically active compounds. researchgate.net |

Research Applications and Prospects in Chemical Biology

Use as Biochemical Probes for Metabolic Pathways and Enzyme Mechanisms

Non-canonical amino acids like (2R)-2-Amino-4-cyclopropylbutanoic acid are valuable tools for elucidating metabolic pathways and understanding enzyme mechanisms. The introduction of a cyclopropyl (B3062369) ring provides a sterically constrained and chemically distinct probe that can interact differently with enzymes and transporters compared to its linear counterparts.

While specific studies on the use of this compound as a biochemical probe are not extensively documented in publicly available literature, the application of similar cyclopropyl-containing amino acids offers insights into its potential. For instance, cyclopropylglycine has been used in studies of radical S-adenosyl-l-methionine (RS) enzymes, which are involved in the biosynthesis of some peptide natural products. acs.org These enzymes can catalyze unique reactions, and probes like cyclopropyl-containing amino acids can help in understanding their catalytic mechanisms and substrate specificities. acs.orgacs.org

The cyclopropyl group can also serve as a reporter group in metabolic studies. Its unique spectroscopic signature could potentially be exploited in techniques like NMR to trace its incorporation and transformation within biological systems. Furthermore, its resistance to certain enzymatic degradation pathways that target linear amino acids could make it a stable probe for long-term metabolic studies.

Lead Compound Development for Agrochemicals (e.g., Herbicides, Fungicides)

The search for novel and effective agrochemicals is a continuous effort, and natural product-inspired scaffolds are a rich source of lead compounds. Amino acid derivatives, including those with unnatural structures, have shown promise as herbicides and fungicides. google.com The cyclopropyl moiety is present in some biologically active molecules and can contribute to enhanced potency and selectivity.

Although direct evidence of the development of this compound as a commercial agrochemical is not available, research on related compounds suggests its potential in this area. Studies on cyclopeptides containing non-proteinogenic amino acids have demonstrated significant herbicidal activity. nih.gov The conformational constraints imposed by the cyclopropyl group in this compound could lead to selective inhibition of essential enzymes in weeds or pathogenic fungi.

For example, a patent describes the synthesis of cyclopropane (B1198618) amino acids and their use as enzyme inhibitors, highlighting their potential in regulating biological processes. wipo.int Furthermore, a study on amide derivatives containing a cyclopropane ring reported their antifungal activities against various plant pathogens. nih.gov These findings underscore the potential of the cyclopropyl-amino acid scaffold as a building block for new agrochemicals.

Table 1: Fungicidal Activity of Selected Cyclopropane-Containing Amide Derivatives

| Compound Reference | Target Fungus | MIC80 (μg/mL) |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

| Fluconazole (Control) | Candida albicans | 2 |

Source: Adapted from a study on amide derivatives containing cyclopropane. nih.gov Note: The compounds listed are not this compound but are examples of cyclopropane-containing molecules with fungicidal activity.

Potential in Medicinal Chemistry Research (excluding clinical human trials)

The unique structural characteristics of this compound make it a valuable tool in medicinal chemistry for designing and synthesizing novel bioactive molecules.

Conformational Studies of Neuroreceptors (e.g., Glutamate (B1630785) Receptors)

The cyclopropyl group in this compound introduces significant conformational restriction. This property is highly valuable in the study of neuroreceptors, such as glutamate receptors, where the conformation of the ligand plays a crucial role in binding and activation. Glutamate, the major excitatory neurotransmitter in the central nervous system, is a flexible molecule. By incorporating it into a constrained analog like this compound, researchers can probe the specific conformations that are recognized by different receptor subtypes. nih.gov

While direct binding studies of this compound on glutamate receptors are not widely reported, research on analogous cyclopropyl-containing amino acids has been fruitful. For example, a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. nih.gov These studies help in understanding the structure-activity relationship and in the design of selective receptor modulators. The defined stereochemistry of the (2R) isomer would be critical in such studies to dissect the specific interactions with the chiral binding pockets of receptors.

Table 2: Binding Affinity of a Cyclopropyl Analogue at NMDA Receptors

| Compound | Receptor Binding Assay ([3H]-L-glutamate) |

| 4,5-methano-AP5 analogue 26 | Potent selective NMDA antagonist |

| CGS 19755 (5) | Higher potency than analogue 26 |

Source: Adapted from a study on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. nih.gov Note: The compound listed is an analogue and not this compound.

Development of Novel Biochemical Tools for Biological Investigation

Beyond its direct biological activity, this compound can serve as a scaffold for the development of more complex biochemical tools. Its amino and carboxylic acid functionalities provide handles for chemical modification, allowing for the attachment of fluorescent tags, photo-crosslinkers, or other reporter groups. researchgate.net

The incorporation of such a labeled, conformationally restricted amino acid into peptides or other small molecules could generate powerful probes to study protein-protein interactions, enzyme-substrate binding, and the dynamics of biological systems with high precision. The defined stereochemistry of the (2R) enantiomer would be crucial for ensuring the specificity of these tools for their intended biological targets. The development of such probes would be invaluable for advancing our understanding of complex biological processes at the molecular level.

Advanced Analytical and Spectroscopic Characterization in Research

Methodologies for Structural Elucidation and Purity Assessment in Research Compounds

The definitive identification and confirmation of the chemical structure of a novel compound like (2R)-2-Amino-4-cyclopropylbutanoic acid, along with the assessment of its purity, are paramount in research settings. These are typically achieved through a combination of chromatographic and spectroscopic techniques.

Initially, the synthesis of such a compound would likely be followed by purification using methods like column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final product is then commonly assessed by analytical HPLC, which can separate the target compound from any remaining starting materials, byproducts, or stereoisomers. A purity of at least 95% is often required for research applications. cymitquimica.com

For structural elucidation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable. These methods provide detailed information about the molecular framework and mass, confirming that the desired structure has been successfully synthesized. Elemental analysis may also be employed to determine the empirical formula of the compound, which can then be compared to the theoretical composition.

Application of Modern Spectroscopic Techniques (e.g., NMR, MS)

Modern spectroscopic techniques are the cornerstone of molecular characterization in chemical research. For a compound such as this compound, NMR and MS provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra would be acquired.

¹H NMR: This technique provides information on the number and types of protons in the molecule, as well as their connectivity. For this compound, one would expect to see distinct signals for the protons of the cyclopropyl (B3062369) ring, the methylene (B1212753) groups of the butyl chain, the alpha-proton adjacent to the amino and carboxyl groups, and the protons of the amino group itself. The chemical shifts (δ) and coupling constants (J) would be characteristic of the specific electronic environment of each proton.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the cyclopropyl ring, the butyl chain, the alpha-carbon, and the carboxyl carbon.

While specific spectral data for this compound is not readily published, the following table provides expected chemical shift ranges for the key functional groups based on similar structures.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Cyclopropyl H | 0.1 - 0.8 | 5 - 15 |

| Methylene (CH₂) H | 1.4 - 2.0 | 30 - 40 |

| Alpha-carbon H | 3.5 - 4.0 | 50 - 60 |

| Carboxyl C | - | 170 - 180 |

Data is illustrative and based on analogous compounds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound (molecular weight: 143.18 g/mol ), a high-resolution mass spectrum (HRMS) would be used to confirm the exact molecular formula (C₇H₁₃NO₂). cymitquimica.com The fragmentation pattern in the mass spectrum would likely show the loss of the carboxylic acid group and characteristic cleavages of the butyl chain.

Stereochemical Analysis Techniques (e.g., Polarimetry, CD Spectroscopy)

As this compound is a chiral molecule, verifying its stereochemical purity is crucial.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer of a chiral molecule will rotate light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. For this compound, a non-zero specific rotation value would confirm its optical activity. The sign of the rotation (+ or -) would be specific to the (R)-enantiomer under the conditions measured (e.g., solvent, concentration, temperature).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for studying the stereochemistry of biomolecules. The CD spectrum of this compound would show characteristic bands that are a mirror image of the spectrum of its (2S)-enantiomer. This technique is particularly useful for confirming the enantiomeric purity of the compound.

Investigation of Self-Assembly and Aggregation Behavior (e.g., Dynamic Light Scattering)

Non-proteinogenic amino acids can sometimes exhibit self-assembly and aggregation behavior in solution, which can be investigated using techniques like Dynamic Light Scattering (DLS).

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. For this compound, DLS could be used to determine if the molecules exist as monomers or if they form larger aggregates in a given solvent. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. This information is then used to calculate the hydrodynamic radius of the particles in the solution. An increase in the measured particle size with increasing concentration could indicate self-assembly or aggregation. Such studies are important for understanding the behavior of the compound in biological or formulation studies. bldpharm.com

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Targets

The presence of the cyclopropyl (B3062369) moiety in (2R)-2-Amino-4-cyclopropylbutanoic acid offers a unique structural motif that may interact with biological targets in novel ways. Cyclopropane-containing amino acids have been noted for their diverse biological activities, including enzyme inhibition and neurochemical effects. Future research should focus on broad-spectrum biological screening to identify previously unknown activities of this compound.

Initial screening could involve a variety of cell-based assays to assess its impact on cancer cell proliferation, microbial growth, and inflammatory pathways. Given that the cyclopropyl group can mimic a double bond or introduce specific steric constraints, this amino acid could be a candidate for inhibiting enzymes that process aliphatic amino acids. Furthermore, its structural similarity to certain neurotransmitters suggests that its potential as a modulator of receptor activity in the central nervous system warrants investigation.

Table 1: Potential Areas for Biological Activity Screening

| Research Area | Potential Targets/Assays | Rationale |

| Oncology | Cancer cell line proliferation assays (e.g., MTT, clonogenic assays) | The unique structure may interfere with metabolic pathways crucial for cancer cell growth. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains | The cyclopropyl group could confer novel mechanisms of antimicrobial action. |

| Neuroscience | Receptor binding assays (e.g., for glutamate (B1630785) or GABA receptors) | Structural similarities to endogenous neuromodulators suggest potential for CNS activity. |

| Immunology | Cytokine production assays in immune cells | The compound may modulate immune responses. |

Optimization of Synthetic Pathways for Scalable Production

For this compound to be thoroughly investigated and potentially utilized in broader applications, the development of efficient and scalable synthetic routes is paramount. Current synthetic methods for non-proteinogenic amino acids can be complex, low-yielding, and costly. Future research in this area should aim to develop stereoselective syntheses that are amenable to large-scale production.

One promising avenue is the exploration of enzymatic synthesis, which can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. nih.gov The use of transaminases or other stereoselective enzymes could be investigated to produce the desired (2R)-enantiomer with high purity. Additionally, the development of novel catalytic methods for the construction of the cyclopropyl ring or for the asymmetric amination of a cyclopropyl-containing precursor could significantly improve the efficiency of the synthesis.

Table 2: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Chemical Synthesis | Well-established principles, potential for diverse derivatization. | Often requires multiple steps, harsh reagents, and may produce racemic mixtures requiring resolution. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate specificity may be limiting. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. | Requires careful integration of chemical and biological steps. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer powerful tools to predict the properties and potential biological activities of this compound, thereby guiding experimental research. Molecular docking studies can be employed to screen this amino acid against a wide array of protein targets, helping to identify potential binding partners and mechanisms of action.

Interdisciplinary Research Integrating Metabolomics and Enzymology

An interdisciplinary approach that combines metabolomics and enzymology could provide a deeper understanding of the biological fate and function of this compound. Metabolomic studies can be used to track the uptake and metabolism of this unnatural amino acid in various biological systems, revealing how it is processed by cells and whether it is incorporated into any metabolic pathways.

By identifying the enzymes that interact with this compound, it may be possible to uncover novel enzymatic functions or to engineer enzymes with altered substrate specificities. For instance, investigating its interaction with aminoacyl-tRNA synthetases could reveal whether it can be incorporated into proteins, opening up avenues for protein engineering with novel functionalities. This integrated approach will be crucial for elucidating the full biological potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-Amino-4-cyclopropylbutanoic acid, and how can researchers optimize enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step strategies, including cyclopropane ring formation via [2+1] cycloaddition followed by stereoselective amino acid coupling. To ensure enantiomeric purity, chiral auxiliaries or enzymatic resolution methods are recommended. Researchers should validate intermediates using chiral HPLC or polarimetry .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to confirm cyclopropane geometry and stereochemistry. X-ray crystallography is ideal for absolute configuration determination. Infrared (IR) spectroscopy can validate functional groups, though reference data for this specific compound may be limited .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation or cyclopropane ring strain-induced degradation. Monitor stability via accelerated degradation studies (40°C/75% RH) with LC-MS to track decomposition byproducts .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity or receptor interactions of this compound?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina, focusing on cyclopropane’s conformational rigidity and its impact on binding affinity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives of cyclopropane-containing amino acids?

- Methodological Answer : Systematically compare assay conditions (e.g., pH, solvent polarity) and cell lines used in studies. For example, antimicrobial activity discrepancies may arise from differences in bacterial membrane permeability. Use isogenic mutant strains to isolate target-specific effects .

Q. How can researchers design in vivo studies to assess the pharmacokinetics of this compound?

- Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at the cyclopropane carbon) for bioavailability and tissue distribution studies. Monitor metabolites via LC-MS/MS, noting potential ring-opening reactions in hepatic microsomes .

Methodological Challenges & Solutions

Q. What are the limitations of current analytical techniques for quantifying trace impurities in this compound?

- Methodological Answer : Cyclopropane derivatives often co-elute with impurities in standard HPLC methods. Use hyphenated techniques like LC-QTOF-MS with ion mobility separation to resolve isobaric contaminants. Cross-validate with orthogonal methods (e.g., capillary electrophoresis) .

Q. How can researchers address low yields in stereoselective synthesis?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) using DoE (Design of Experiments). For asymmetric catalysis, screen chiral ligands (e.g., BINAP derivatives) and evaluate their impact on enantiomeric excess (ee) via kinetic resolution studies .

Key Data Gaps & Research Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.